(3,5-Dibromophenyl)(morpholino)methanone
Overview
Description
“(3,5-Dibromophenyl)(morpholino)methanone” is a chemical compound with the molecular formula C11H11Br2NO2 . It is used in scientific research due to its complex structure and diverse experimental possibilities.
Molecular Structure Analysis
The molecular weight of “this compound” is 349.02 . It contains 11 carbon atoms, 11 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 452.3±45.0 °C and a predicted density of 1.763±0.06 g/cm3 . Its pKa is predicted to be -2.65±0.20 .Scientific Research Applications
Antitumor Activity
The synthesis of compounds structurally similar to (3,5-Dibromophenyl)(morpholino)methanone has shown potential in cancer research. For instance, a study on 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone revealed significant inhibition of cancer cell lines, indicating a promising route for antitumor applications (Tang & Fu, 2018).
Imaging in Parkinson's Disease
Compounds related to this compound have been synthesized for potential use in medical imaging. A study synthesized a PET agent for imaging LRRK2 enzyme in Parkinson's disease, demonstrating the compound's potential in neurological research and diagnosis (Wang, Gao, Xu, & Zheng, 2017).
Antioxidant Properties
Research into derivatives of this compound has highlighted their potential as antioxidants. A study on (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its bromine derivatives revealed effective antioxidant power, suggesting possible applications in combating oxidative stress (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Enzyme Inhibition
Morpholino derivatives have been explored for their enzyme inhibitory properties. A study found that morpholylureas, a class of morpholino derivatives, were potent inhibitors of the AKR1C3 enzyme, relevant in the treatment of leukemia and hormone-related cancers (Flanagan et al., 2014).
Properties
IUPAC Name |
(3,5-dibromophenyl)-morpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2NO2/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQHQXZUDPVOAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.